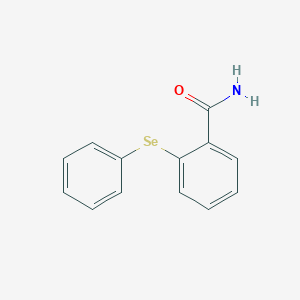
2-(Phenylselanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylselanyl)benzamide is an organoselenium compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a benzamide core with a phenylselanyl group attached, making it a valuable subject of study in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)benzamide typically involves a copper-catalyzed nucleophilic substitution reaction. This process uses a selenium reagent formed in situ from diphenyl diselenide and sodium borohydride . The reaction conditions are carefully controlled to ensure the successful incorporation of the phenylselanyl group into the benzamide structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylselanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the phenylselanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Copper catalysts are frequently employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Selenoxides are the primary products formed during oxidation reactions.
Reduction: The reduction of selenoxides regenerates the original phenylselanyl group.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(Phenylselanyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Phenylselanyl)benzamide involves its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide to water. The phenylselanyl group in the compound is responsible for its antioxidant activity, allowing it to scavenge reactive oxygen species and protect cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Phenylselanyl)prop-2-yn-1-yl)benzamide: Another organoselenium compound with similar antioxidant properties.
Benzisoselenazol-3(2H)-ones: A group of compounds structurally related to 2-(Phenylselanyl)benzamide, known for their GPx-like activity.
Uniqueness
This compound stands out due to its specific structural features, which confer unique antioxidant and anticancer properties
Propriétés
Numéro CAS |
113560-92-2 |
|---|---|
Formule moléculaire |
C13H11NOSe |
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
2-phenylselanylbenzamide |
InChI |
InChI=1S/C13H11NOSe/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) |
Clé InChI |
XVLQBCGTGFCCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

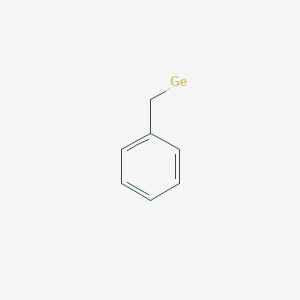
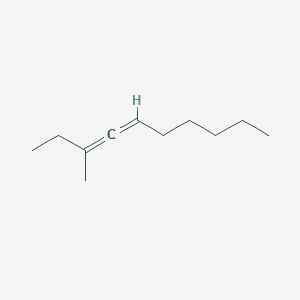
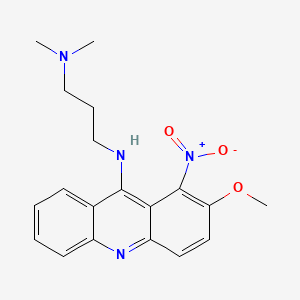
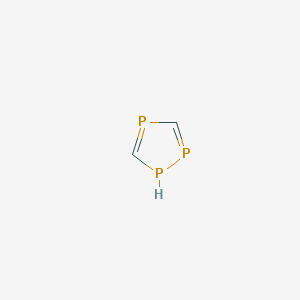
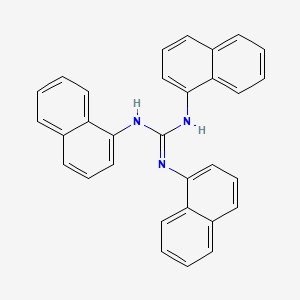
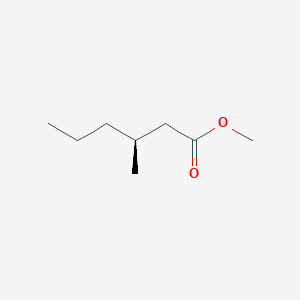
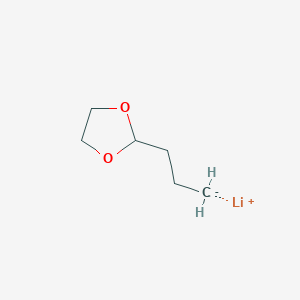

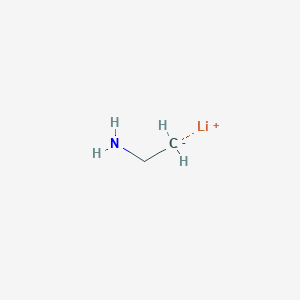
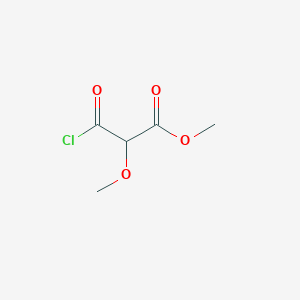
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

